methanesulfonic acid;12-methoxy-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene
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Overview
Description
Methanesulfonic acid;12-methoxy-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene is a complex organic compound that combines the properties of methanesulfonic acid and a tetracyclic structure with methoxy and diaza functionalities. Methanesulfonic acid is a strong acid commonly used in organic synthesis and industrial applications due to its high solubility, low toxicity, and biodegradability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methanesulfonic acid typically involves the oxidation of dimethylsulfide using oxygen or chlorine-based oxidants Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired structure .
Industrial Production Methods: Industrial production of methanesulfonic acid involves large-scale oxidation processes, such as the air oxidation of dimethyldisulfide with nitric acid, followed by purification steps to obtain high-purity methanesulfonic acid . The production of the tetracyclic compound on an industrial scale would require optimization of the synthetic route to ensure high yield and purity, as well as cost-effective production methods.
Chemical Reactions Analysis
Types of Reactions: Methanesulfonic acid undergoes various chemical reactions, including esterification, alkylation, and hydrolysis . The tetracyclic structure can participate in oxidation, reduction, and substitution reactions, depending on the functional groups present and the reaction conditions .
Common Reagents and Conditions: Common reagents for reactions involving methanesulfonic acid include alcohols for esterification, alkyl halides for alkylation, and water for hydrolysis . For the tetracyclic compound, reagents such as oxidizing agents, reducing agents, and nucleophiles are commonly used .
Major Products: The major products formed from reactions involving methanesulfonic acid include esters, alkylated compounds, and hydrolyzed products . For the tetracyclic compound, the products depend on the specific reaction and functional groups involved, leading to a variety of substituted and functionalized derivatives .
Scientific Research Applications
Methanesulfonic acid is extensively used in green chemistry as a Brønsted acid catalyst for esterification and alkylation reactions . It is also employed in biodiesel production, electrochemical applications, and extractive metallurgy . . Additionally, it can be used in materials science for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of methanesulfonic acid involves its strong acidity, which facilitates protonation and activation of substrates in various chemical reactions . The tetracyclic compound’s mechanism of action would depend on its specific functional groups and their interactions with molecular targets. Potential pathways include binding to enzymes or receptors, modulating biological pathways, and altering cellular functions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to methanesulfonic acid include other sulfonic acids such as p-toluenesulfonic acid and trifluoromethanesulfonic acid . For the tetracyclic structure, similar compounds include other diaza-tetracyclic compounds and methoxy-substituted polycyclic compounds .
Uniqueness: Methanesulfonic acid is unique due to its combination of strong acidity, high solubility, low toxicity, and biodegradability . The tetracyclic compound’s uniqueness lies in its specific combination of methoxy and diaza functionalities, which may impart distinct chemical and biological properties .
Properties
IUPAC Name |
methanesulfonic acid;12-methoxy-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O.CH4O3S/c1-18-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;1-5(2,3)4/h5-6,9,13,16H,2-4,7-8H2,1H3;1H3,(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWMNPDBMVXIEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.CS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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